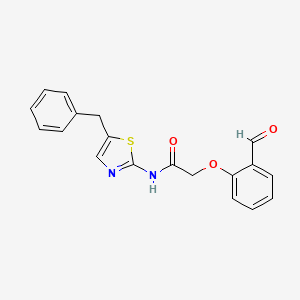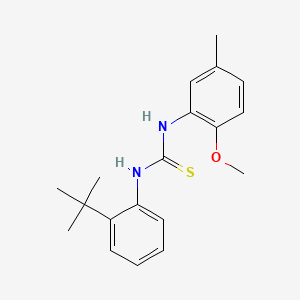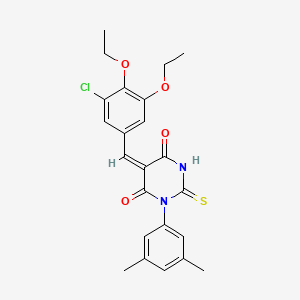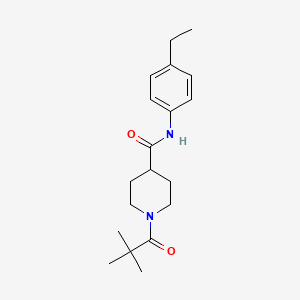![molecular formula C21H21BrN2O2 B4796404 2-(4-bromophenyl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4796404.png)
2-(4-bromophenyl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile
Descripción general
Descripción
2-(4-bromophenyl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BRD-4592 and has been shown to have a wide range of biochemical and physiological effects. Additionally, we will list several future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of BRD-4592 is not fully understood. However, studies have shown that it acts as an inhibitor of the bromodomain and extra-terminal (BET) family of proteins. These proteins are involved in the regulation of gene expression and have been implicated in several diseases, including cancer and inflammation. By inhibiting BET proteins, BRD-4592 may be able to disrupt the expression of genes involved in these diseases.
Biochemical and Physiological Effects:
BRD-4592 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, studies have shown that BRD-4592 can inhibit the proliferation of vascular smooth muscle cells, which could make it a useful tool in the study of cardiovascular disease. Additionally, BRD-4592 has been shown to have anti-viral effects, which could make it a useful tool in the study of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BRD-4592 for lab experiments is its specificity. Because it targets BET proteins, it is less likely to have off-target effects than other compounds that target more general pathways. Additionally, its anti-cancer and anti-inflammatory effects make it a useful tool in the study of these diseases. However, one limitation of BRD-4592 is its low yield in the synthesis method, which could make it difficult to obtain large quantities for experiments.
Direcciones Futuras
There are several future directions for research on BRD-4592. One area of research could be the development of more efficient synthesis methods to increase the yield of the compound. Additionally, studies could be conducted to further elucidate the mechanism of action of BRD-4592 and to identify other proteins that it may interact with. Finally, studies could be conducted to investigate the potential therapeutic applications of BRD-4592 in the treatment of cancer, inflammation, and other diseases.
Conclusion:
In conclusion, BRD-4592 is a chemical compound that has shown promise in scientific research for its potential applications in the study of cancer, inflammation, and other diseases. Its specificity and anti-cancer and anti-inflammatory effects make it a useful tool in the lab, although its low yield in the synthesis method could make it difficult to obtain large quantities. Future research on BRD-4592 could lead to the development of more efficient synthesis methods and the identification of new therapeutic applications.
Aplicaciones Científicas De Investigación
BRD-4592 has been shown to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that BRD-4592 can inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, BRD-4592 has been shown to have anti-inflammatory effects, which could make it a useful tool in the study of inflammatory diseases.
Propiedades
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-25-20-13-19(24-9-3-4-10-24)21(26-2)12-16(20)11-17(14-23)15-5-7-18(22)8-6-15/h5-8,11-13H,3-4,9-10H2,1-2H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKGPAYHRUYZJF-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)Br)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)Br)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4796327.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B4796348.png)

![methyl 1-cyclopropyl-7-(3,4-dichlorophenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4796364.png)

![N-(4-chloro-2-fluorophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4796377.png)
![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4796380.png)


![N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1-naphthyl)acetamide](/img/structure/B4796398.png)

![5-(5-chloro-2-thienyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4796425.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4796436.png)